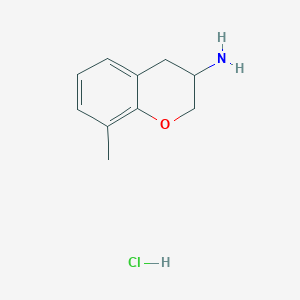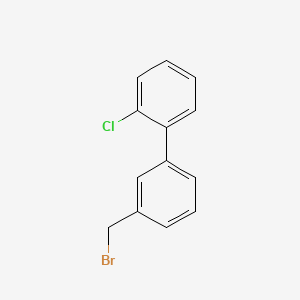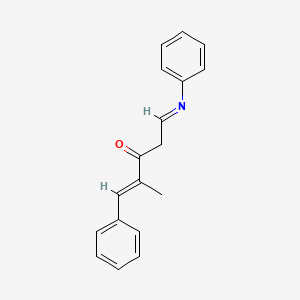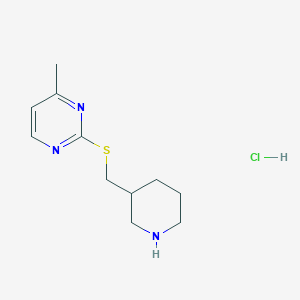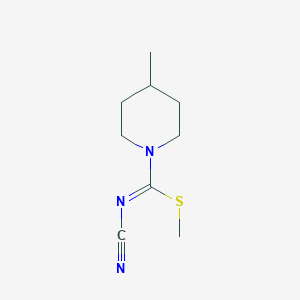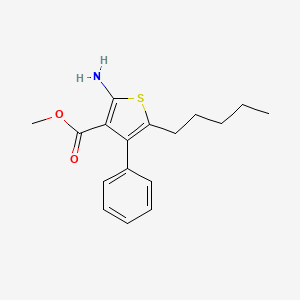
2-アミノ-5-ペンチル-4-フェニルチオフェン-3-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H21NO2S and its molecular weight is 303.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機半導体
2-アミノ-5-ペンチル-4-フェニルチオフェン-3-カルボン酸メチル: は、有機半導体の開発に利用できる化合物です。 チオフェン誘導体は、優れた電荷キャリア移動度が知られており、有機電界効果トランジスタ(OFET)での使用に適しています 。この化合物の分子構造により、電子特性を微調整することができ、特定の性能特性を持つ半導体を設計するために不可欠です。
医薬品研究
この化合物は、医薬品用途に有益な可能性のある構造を示しています。 チオフェン誘導体は、抗がん剤、抗炎症剤、抗菌剤などの薬理作用について研究されてきました 。2-アミノ-5-ペンチル-4-フェニルチオフェン-3-カルボン酸メチル に存在するアミノ基とカルボン酸基は、新しい治療薬を開発するためのプラットフォームを提供する可能性があります。
腐食抑制
工業化学において、チオフェン誘導体は腐食抑制剤として機能します。 2-アミノ-5-ペンチル-4-フェニルチオフェン-3-カルボン酸メチル の長いペンチル鎖と芳香環は、金属表面と相互作用して保護層を形成し、腐食を防ぐことができます 。この用途は、さまざまな産業における金属部品の寿命を延ばす上で重要です。
材料科学
この化合物の分子構造にはチオフェン環が含まれており、特に有機発光ダイオード(OLED)の製造において、材料科学で使用する候補となっています 。OLEDはディスプレイおよび照明技術で使用されており、この化合物の特性は、より効率的で耐久性のあるOLED材料の開発に貢献する可能性があります。
分析化学
2-アミノ-5-ペンチル-4-フェニルチオフェン-3-カルボン酸メチル: は、分析化学において、他の複雑な分子を合成するための試薬またはビルディングブロックとして使用できます。 さまざまな基質との反応性を活用して、分析目的のさまざまな誘導体を作成できます .
化学合成
この化合物は、アミノチオフェン誘導体を合成するために使用されるゲワルト反応などの化学合成方法に関与する可能性があります。 ゲワルト反応は、潜在的な生物活性を持つ化合物を製造するための重要な合成経路です .
特性
IUPAC Name |
methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-3-4-6-11-13-14(12-9-7-5-8-10-12)15(16(18)21-13)17(19)20-2/h5,7-10H,3-4,6,11,18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCKGGPYULAGRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C(S1)N)C(=O)OC)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
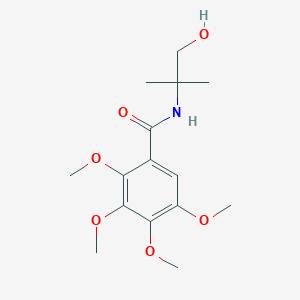

![(4E)-5-methyl-4-[(5-nitro-2-pyridin-2-ylsulfanylphenyl)methylidene]-2-phenylpyrazol-3-one](/img/structure/B1456591.png)
![2-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]acetic acid;hydrochloride](/img/structure/B1456595.png)


